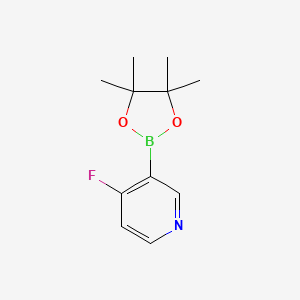

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Übersicht

Beschreibung

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure comprises a pyridine ring substituted with a fluorine atom and a boronic ester group, making it a valuable intermediate in the synthesis of various organic molecules .

Vorbereitungsmethoden

The synthesis of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 4-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form a boronic acid or further to a phenol derivative.

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like DMF or THF. The major products formed depend on the specific reaction conditions and the nature of the reactants .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Inhibitory Activity

The compound has been studied for its role as a kinase inhibitor. Specifically, it has been linked to the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound exhibit potent inhibitory activity against DYRK1A, making them promising candidates for further development in treating cognitive disorders .

Case Study: DYRK1A Inhibition

A recent study utilized structure-based design to develop non-toxic inhibitors for DYRK1A. The synthesized compounds demonstrated nanomolar-level inhibitory activity and were tested for their anti-inflammatory properties in microglial cells. The study highlighted the effectiveness of using 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives in drug discovery efforts targeting neurodegenerative diseases .

Development of Functional Materials

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical and thermal properties. Its unique structural features allow for modifications that can lead to improved performance characteristics in various applications including electronics and coatings .

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The fluorine atom on the pyridine ring can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters and fluoropyridine derivatives:

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with different substitution patterns, affecting its reactivity and applications.

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another positional isomer with distinct chemical properties and uses.

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A related compound with a benzoate group, used in different synthetic applications.

These comparisons highlight the unique properties of this compound, particularly its utility in cross-coupling reactions and its influence on the electronic properties of the resulting molecules.

Biologische Aktivität

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1469440-25-2

- Molecular Formula : C17H25BFNO4S

- Molecular Weight : 369.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in several pathways:

- GSK-3β Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell proliferation .

- Antiparasitic Activity : Research has shown that modifications in the pyridine structure can enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity against Plasmodium falciparum (the causative agent of malaria) through inhibition of PfATP4 .

Antiparasitic Activity

A study focusing on the optimization of pyridine derivatives demonstrated that compounds similar to this compound exhibited significant activity against malaria parasites. The incorporation of polar functionalities improved solubility and bioavailability while retaining efficacy against resistant strains .

| Compound | Activity (EC50) | Mechanism |

|---|---|---|

| 4-Fluoro-Pyridine Derivative | 0.064 μM | PfATP4 Inhibition |

| Other Analog | 0.577 μM | PfATP4 Inhibition |

GSK-3β Inhibition

Inhibitory assays have shown that related compounds can have IC50 values as low as 8 nM against GSK-3β. This suggests that the incorporation of the dioxaborolane moiety may enhance the binding affinity and specificity towards this target .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimalarial Development : In a recent study involving a series of pyridine derivatives aimed at treating malaria, the compound was found to significantly inhibit parasite growth in vitro and showed promising results in animal models .

- Cancer Research : The compound's ability to inhibit GSK-3β has implications for cancer treatment strategies. GSK-3β is often upregulated in various cancers; thus, inhibitors could potentially slow tumor growth and enhance therapeutic efficacy when combined with other treatments .

Eigenschaften

IUPAC Name |

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMYVVCJKRKQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718847 | |

| Record name | 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220219-91-9 | |

| Record name | 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.